molecular formula C14H21BN2O3 B15064686 3-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde

3-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde

Cat. No.: B15064686
M. Wt: 276.14 g/mol
InChI Key: UAUOHWONKLONIF-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde is a complex organic compound that features a boronate ester group and a picolinaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde typically involves the formation of the boronate ester group followed by the introduction of the picolinaldehyde moiety. One common method involves the reaction of 3-(Dimethylamino)picolinaldehyde with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalyst, aryl or vinyl halides, base (e.g., potassium carbonate).

Major Products Formed

    Oxidation: 3-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinic acid.

    Reduction: 3-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinyl alcohol.

    Substitution: Various substituted aryl or vinyl derivatives of the original compound.

Scientific Research Applications

3-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism by which 3-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde exerts its effects is largely dependent on its chemical reactivity. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in catalysis and molecular recognition. The picolinaldehyde moiety can participate in various chemical transformations, contributing to the compound’s versatility in synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-5-bromopicolinaldehyde: Similar structure but with a bromine atom instead of the boronate ester group.

    3-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar structure but with a benzaldehyde moiety instead of picolinaldehyde.

Uniqueness

3-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde is unique due to the presence of both the boronate ester and picolinaldehyde groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups is not commonly found in other compounds, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C14H21BN2O3

Molecular Weight

276.14 g/mol

IUPAC Name

3-(dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde

InChI

InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)10-7-12(17(5)6)11(9-18)16-8-10/h7-9H,1-6H3

InChI Key

UAUOHWONKLONIF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C=O)N(C)C

Origin of Product

United States

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